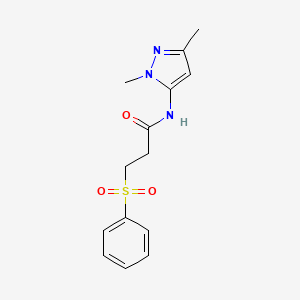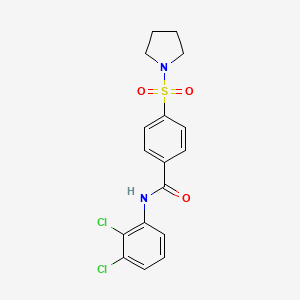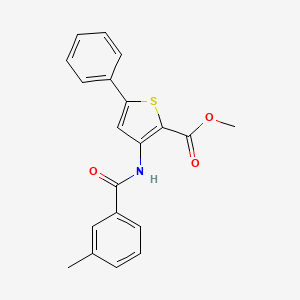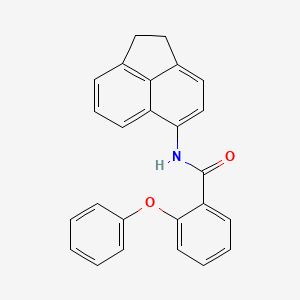
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide, also known as BSPP, is an organic compound used in a variety of scientific and industrial applications. BSPP is a white crystalline solid that is insoluble in water and has a melting point of 132-134°C. It is a versatile compound with a wide range of applications in the fields of organic synthesis, drug development, and materials science.
Wissenschaftliche Forschungsanwendungen
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has a wide range of applications in scientific research. It is used in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is also used in the synthesis of peptides and proteins, as well as in the synthesis of drugs and other bioactive compounds. Additionally, it is used in the synthesis of nanomaterials, such as carbon nanotubes, and in the synthesis of polymers and other materials.
Wirkmechanismus
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide acts as an electron donor in organic synthesis, allowing the formation of new bonds between two molecules. It acts as a Lewis acid, forming a coordination complex with a Lewis base. This coordination complex can then act as a catalyst in a variety of chemical reactions, such as condensation reactions, oxidation reactions, and hydrolysis reactions.
Biochemical and Physiological Effects
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to have antioxidant and neuroprotective effects. It has also been shown to have an inhibitory effect on the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several advantages for use in laboratory experiments. It is relatively inexpensive and can be stored for long periods of time. Additionally, it is non-toxic and does not produce hazardous by-products. However, it is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. These include further research into its biochemical and physiological effects, its potential applications in drug development, and its potential use in nanomaterials synthesis. Additionally, further research into its potential use as a catalyst in chemical reactions, as well as its potential use in materials science, could lead to new and innovative applications.
Synthesemethoden
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of benzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazol-5-ylpropanamide. The first step of the reaction involves the formation of a sulfonamide by treating benzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazol-5-ylpropanamide in the presence of a base, such as sodium hydroxide. The second step involves the formation of 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide through the reaction of the sulfonamide with a strong nucleophile, such as sodium azide. The reaction is highly exothermic and yields a high yield of 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(2,5-dimethylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-11-10-13(17(2)16-11)15-14(18)8-9-21(19,20)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFDVWINFWTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)



![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)

![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)